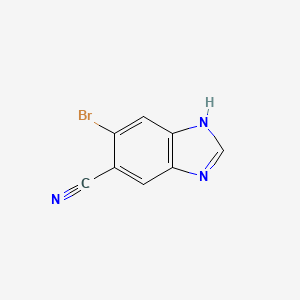

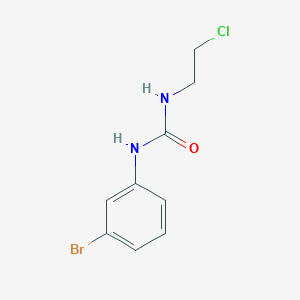

1H-Benzimidazole-5-carbonitrile, 6-bromo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1H-Benzimidazole-5-carbonitrile, 6-bromo-” is a versatile chemical compound with diverse applications in scientific research. Its unique structure and properties make it valuable for catalysis, drug discovery, and material synthesis. The compound has a molecular weight of 222.04 .

Molecular Structure Analysis

The molecular formula of “1H-Benzimidazole-5-carbonitrile, 6-bromo-” is C8H4BrN3 . The InChI code is 1S/C8H5N3/c9-4-6-1-2-7-8 (3-6)11-5-10-7/h1-3,5H, (H,10,11) .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and crystal structure of benzimidazole derivatives, including benzimidazo[1,2-a]quinolines, have been explored. These compounds show potential as antitumor drugs. The detailed structural analysis provides insights into their molecular and crystal structures, aiding in understanding their biological activities (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Novel Heterocyclic Compounds

- New polynuclear heterocyclic compounds containing benzimidazole derivatives have been synthesized. These compounds exhibit promising antimicrobial activity against various pathogenic bacterial strains and viral strains, including rotavirus and adenovirus. Their synthesis and biological evaluation highlight the potential of benzimidazole derivatives in developing new antimicrobial and antiviral agents (Bassyouni et al., 2012).

Anticancer Activity

- Benzimidazole derivatives have been synthesized and evaluated for their anticancer activities. These compounds showed significant in vitro cytotoxic activity against various cancer cell lines, indicating their potential as antitumor agents. The study underscores the importance of benzimidazole derivatives in the development of new anticancer drugs (Abdel-Mohsen et al., 2010).

Antifungal and Antimicrobial Agents

- Some new benzimidazole derivatives have been synthesized and shown potent activity against Candida species, highlighting their potential as antifungal agents. These findings are crucial for developing new treatments for fungal infections (Göker et al., 2002).

Antiprotozoal Activity

- Derivatives of 1H-benzimidazole and 1H-benzotriazole have been tested against Acanthamoeba castellanii, a protozoal pathogen. Certain derivatives showed higher efficacy than traditional antiprotozoal agents, suggesting their potential in treating protozoal infections (Kopanska et al., 2004).

Safety and Hazards

The compound “1H-Benzimidazole-5-carbonitrile, 6-bromo-” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

6-bromo-1H-benzimidazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2,4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPZIMSOERWKIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=CN2)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1H-benzo[d]imidazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)

![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)

![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)

![1-(5-chloro-2-methylphenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2582138.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)

![2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2582143.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)